3-Bromo-2,4-difluorobenzenethiol
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Overview
Description
3-Bromo-2,4-difluorobenzenethiol: is an organic compound with the molecular formula C6H3BrF2S. It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and fluorine atoms at the 3rd, 2nd, and 4th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the reaction of 2,4-difluorobenzenethiol with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the product to achieve high purity levels required for industrial applications. Techniques such as recrystallization, distillation, and chromatography are commonly employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4-difluorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the thiol group.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Formation of various substituted benzenethiol derivatives.
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of dehalogenated or modified thiol compounds.
Scientific Research Applications
Chemistry: 3-Bromo-2,4-difluorobenzenethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated thiols on biological systems. It can be used to investigate the interactions of thiol-containing compounds with proteins and enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-difluorobenzenethiol involves its interaction with thiol groups in biological molecules. The compound can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making it a valuable tool for studying protein function and regulation .
Comparison with Similar Compounds
3,4-Difluorobenzenethiol: Similar structure but lacks the bromine atom.
2-Bromo-4-fluorobenzenethiol: Similar structure but with different substitution pattern.
2,4-Difluorobenzenethiol: Lacks the bromine atom but has similar fluorine substitution.
Uniqueness: 3-Bromo-2,4-difluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization. The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications .
Properties
IUPAC Name |
3-bromo-2,4-difluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2S/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKIXVNATPEZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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